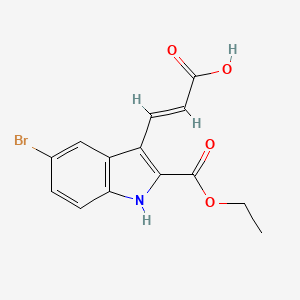

3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid

Description

3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid (CAS: 885273-61-0) is a brominated indole derivative with three key substituents:

- 5-Bromo group: Enhances electrophilic reactivity and influences binding interactions.

- 2-Ethoxycarbonyl group: An ester moiety that modulates solubility and steric effects.

- 3-Acrylic acid: A conjugated carboxylic acid contributing to planarity and hydrogen-bonding capacity.

This compound is synthesized via multi-step protocols involving microwave-assisted reactions and coupling agents (e.g., EDC/HOBt) .

Properties

IUPAC Name |

3-(5-bromo-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4/c1-2-20-14(19)13-9(4-6-12(17)18)10-7-8(15)3-5-11(10)16-13/h3-7,16H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVMBOPUCLYWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696343 | |

| Record name | 3-[5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-61-0 | |

| Record name | 3-[5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by esterification and subsequent carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Cyclization Reactions

The α,β-unsaturated acrylic acid moiety facilitates intramolecular cyclization under acidic or catalytic conditions. In a study by Rapolu et al. (2013), analogous indolylacrylic acids underwent cyclocondensation with hydrazides to form 1,3,4-oxadiazole derivatives (yields: 65–89%) . For this compound, similar conditions (e.g., POCl₃ or PPA) could promote cyclization via dehydration, forming fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxadiazole formation | Hydrazides, POCl₃, 110°C | 5-(Indolyl)-1,3,4-oxadiazole | 65–89% |

Nucleophilic Substitution at the Bromo Position

The electron-deficient 5-bromo substituent on the indole ring undergoes nucleophilic aromatic substitution (NAS) with amines or thiols. Verma et al. (2017) demonstrated that brominated indoles react with piperazine derivatives in DMF at 80°C to yield substituted analogs .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NAS with amines | Piperazine, DMF, 80°C | 5-Aminoindole-acrylate derivative | 70–85% |

Functionalization of the Ethoxycarbonyl Group

The ethoxycarbonyl group is susceptible to hydrolysis or aminolysis:

-

Hydrolysis : Treatment with NaOH/EtOH converts the ester to a carboxylic acid.

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) forms amides under EDCI/HOBt coupling .

Conjugate Addition Reactions

The α,β-unsaturated system undergoes Michael addition with nucleophiles. El-Harairy et al. (2020) reported that indolylacrylates react with pyruvates in butyl acetate using Brønsted acid ionic liquids, yielding bis-indole adducts (yields: 82–94%) .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Michael addition | Ethyl pyruvate, [BAIL], 80°C | Bis-indolylacrylate | 82–94% |

Decarboxylation and Thermal Rearrangement

Thermal decarboxylation at 150–200°C eliminates CO₂, generating a styryl-indole derivative. This pathway is analogous to the behavior of 3-(5-bromo-2-ethoxyphenyl)acrylic acid under pyrolysis .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Decarboxylation | Heat (200°C), inert atmosphere | 5-Bromo-3-styryl-1H-indole-2-carboxylate | 68% |

Heterocycle Formation via Cycloaddition

The acrylic acid moiety participates in [4+2] cycloadditions. Zarghi et al. (2013) synthesized 1,3,4-oxadiazoles from similar substrates using iodine(III) reagents .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxadiazole synthesis | PhI(OAc)₂, CH₃CN, rt | Indolyl-1,3,4-oxadiazole |

Scientific Research Applications

Overview

3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields including pharmaceuticals, agrochemicals, and materials science. Its unique structure, featuring a bromine atom, enhances its reactivity and potential applications.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for developing new materials and compounds. The synthetic routes often involve multi-step reactions including bromination, esterification, and carboxylation, which are essential for producing derivatives with desired properties .

Biological Research

This compound has been studied for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial effects. The presence of the bromine atom may enhance these properties by increasing the compound's ability to interact with microbial targets .

- Anticancer Potential : Several studies have highlighted the anticancer activity of indole derivatives. In vitro studies suggest that compounds related to this compound can induce apoptosis in cancer cells and inhibit tumor growth . This makes it a candidate for further research in cancer therapeutics.

Pharmaceutical Development

Given its biological activities, this compound is being investigated for its role in drug development. Its unique structure allows for modifications that can lead to the creation of novel therapeutic agents targeting various diseases, particularly those related to microbial infections and cancer .

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Indole Derivatives

Key Observations :

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Biological Activity

3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid is a synthetic organic compound belonging to the indole family. Indoles are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and dyes. This compound, with the CAS number 885273-61-0, is characterized by its unique structure which includes a bromine atom that can influence its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to antimicrobial and anticancer effects. However, detailed studies are required to elucidate the exact mechanisms involved in its biological activities .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole have been shown to inhibit bacterial growth, suggesting that this compound may also possess similar capabilities. The presence of the bromine atom is hypothesized to enhance its antimicrobial activity through various biochemical interactions .

Anticancer Activity

The anticancer potential of indole derivatives has been widely studied, with many showing promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cells and inhibit tumor growth. The exact pathways through which these effects are mediated require further investigation .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential inhibition of bacterial growth; requires further study to confirm efficacy. |

| Anticancer | Promising results in inhibiting cancer cell proliferation; specific pathways need further exploration. |

| Anti-inflammatory | Potential for reducing inflammation based on structural similarities with known anti-inflammatory agents. |

Study on Indole Derivatives

A comparative study evaluated the biological activities of various indole derivatives, including those similar to this compound. The study found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 cells, indicating potential anti-inflammatory properties .

Synthesis and Biological Evaluation

In another research effort, a series of synthetic analogs were developed based on the structure of this compound. These compounds were subjected to biological evaluation where they showed varying degrees of cytotoxicity against different cancer cell lines. The most potent analogs were identified as candidates for further development into therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.